molecular formula C8H10O3 B2416944 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid CAS No. 2247103-62-2

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid

Cat. No.: B2416944
CAS No.: 2247103-62-2
M. Wt: 154.165
InChI Key: ZUHYCDJDAKWGBH-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]oct-3-ene-1-carboxylic acid is a bicyclic compound that features an oxygen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the stereoselective reduction of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which involves opening the lactone ring with amines and subsequent reduction with lithium aluminium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities and therapeutic applications.

    Medicine: Research is ongoing to investigate its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions are crucial for its applications in synthesis and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h1-2,6H,3-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHYCDJDAKWGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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